1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine
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Overview
Description
1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine is an organic compound that features a piperazine ring substituted with a but-3-yn-1-yl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine typically involves the reaction of piperazine with but-3-yn-1-yl methanesulfonate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the but-3-yn-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
But-3-yn-1-yl methanesulfonate: Shares the but-3-yn-1-yl group but lacks the piperazine ring.
1-(But-3-yn-1-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperazine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features a similar but-1-en-3-yn-1-yl group but with a different core structure.
Uniqueness: 1-(But-3-yn-1-yl)-4-methanesulfonylpiperazine is unique due to the presence of both the piperazine ring and the methanesulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine involves the reaction of but-3-yn-1-ol with methanesulfonyl chloride to form 1-(but-3-yn-1-yl)methanesulfonate, which is then reacted with piperazine to yield the final product.", "Starting Materials": [ "But-3-yn-1-ol", "Methanesulfonyl chloride", "Piperazine", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve but-3-yn-1-ol in dry dichloromethane and add methanesulfonyl chloride dropwise with stirring. Maintain the reaction mixture at 0°C for 1 hour.", "Step 2: Add saturated sodium bicarbonate solution to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 1-(but-3-yn-1-yl)methanesulfonate.", "Step 4: Dissolve 1-(but-3-yn-1-yl)methanesulfonate in dry dichloromethane and add piperazine. Maintain the reaction mixture at room temperature for 24 hours.", "Step 5: Extract the product with ethyl acetate and wash the organic layer with water. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine." ] } | |
CAS No. |
1342857-07-1 |
Molecular Formula |
C9H16N2O2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-but-3-ynyl-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C9H16N2O2S/c1-3-4-5-10-6-8-11(9-7-10)14(2,12)13/h1H,4-9H2,2H3 |
InChI Key |
GYMPWDIPHVMYKR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCC#C |
Purity |
95 |
Origin of Product |
United States |
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